![molecular formula C32H39N5O4 B14010146 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H10O6. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its dark brown to black color and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be synthesized through several methods. One common synthetic route involves the reduction of 1,4,5,8-tetrahydroxyanthraquinone using sodium dithionite in an aqueous medium. This reaction typically requires controlled temperature and pH conditions to ensure the selective reduction of the quinone to the dihydro derivative .
Industrial Production Methods
Industrial production of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone often involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through crystallization or sublimation techniques to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite is commonly used for the reduction of the quinone to the dihydro derivative.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone typically yields 1,4,5,8-tetrahydroxyanthraquinone.
Reduction: Reduction leads to the formation of the dihydro derivative.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to target DNA and interfere with its replication and transcription processes, thereby inhibiting cell proliferation. Additionally, it may induce oxidative stress within cells, leading to apoptosis .
Comparación Con Compuestos Similares
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use as an inhibitor of the enzyme protein kinase CK2.
1,4,5,8-Tetrahydroxyanthraquinone: Used in the preparation of electrode materials for lithium-ion batteries.
1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the manufacture of organic dyestuffs.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Propiedades
Fórmula molecular |
C32H39N5O4 |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31+/m0/s1 |
Clave InChI |
LHIJBIYHBOPNJS-VVFBEHOQSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
SMILES canónico |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


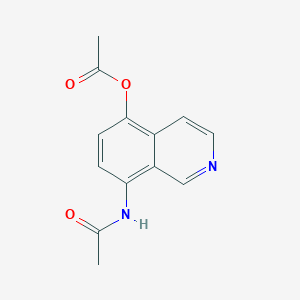
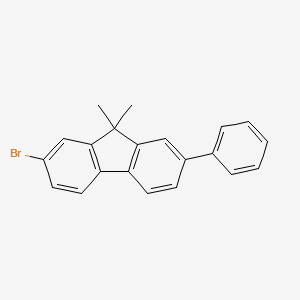
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
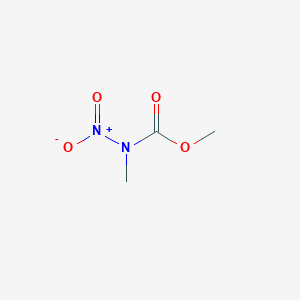
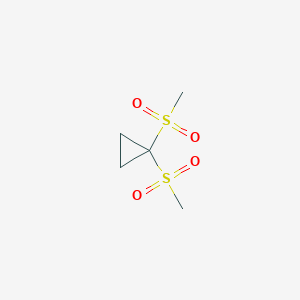
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

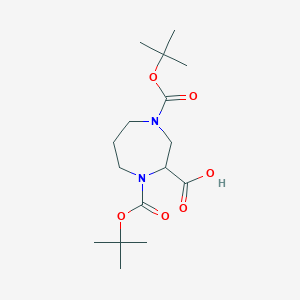

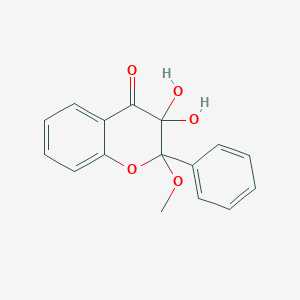
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
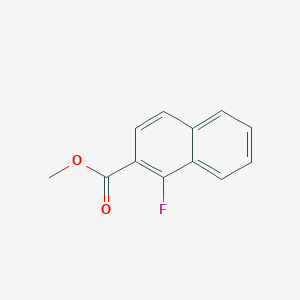
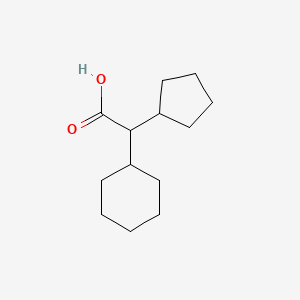
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
